3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Brand Name: Vulcanchem
CAS No.: 946387-31-1
VCID: VC6986255
InChI: InChI=1S/C16H18N2O2/c1-10-8-13-15(14(19)9-10)16(17-18(13)2)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3
SMILES: CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332

3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

CAS No.: 946387-31-1

Cat. No.: VC6986255

Molecular Formula: C16H18N2O2

Molecular Weight: 270.332

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one - 946387-31-1

Specification

CAS No. 946387-31-1
Molecular Formula C16H18N2O2
Molecular Weight 270.332
IUPAC Name 3-(4-methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one
Standard InChI InChI=1S/C16H18N2O2/c1-10-8-13-15(14(19)9-10)16(17-18(13)2)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3
Standard InChI Key XIRYNQNBBFRNBQ-UHFFFAOYSA-N
SMILES CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS No. 946387-31-1) is a bicyclic organic compound belonging to the tetrahydroindazole class. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol . The structure comprises a partially hydrogenated indazole core fused with a cyclohexanone ring, substituted at positions 1 and 6 with methyl groups and at position 3 with a 4-methoxyphenyl moiety (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number946387-31-1
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
IUPAC Name3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Purity≥97%

The compound’s hydrogen-deficient indazole scaffold and ketone functionality render it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-inflammatory agents .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound follows a multi-step protocol starting from cyclohexanone derivatives. As detailed in recent studies, the general approach involves:

  • Aldol Condensation: A diketo compound reacts with 4-methoxybenzaldehyde in dimethylsulfoxide (DMSO) catalyzed by piperidine, yielding a substituted cyclohexanone intermediate .

  • Cyclization with Hydrazine: The cyclohexanone derivative undergoes cyclocondensation with hydrazine hydrate in methanol under acidic conditions, forming the tetrahydroindazole core .

For example, the synthesis of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl) ethanone (a structural analog) involves refluxing a diketone with hydrazine hydrate, followed by acid quenching and purification . Similar methodology is applicable to the target compound, with substitutions at the phenyl group .

Spectroscopic Characterization

The compound’s structure is confirmed via:

  • FTIR Spectroscopy: Peaks at 1695 cm⁻¹ (C=O stretch) and 1614 cm⁻¹ (aromatic C=C) confirm the ketone and aryl groups .

  • ¹H NMR: Signals at δ 3.69 ppm (s, 3H, OCH₃) and δ 1.65 ppm (s, 3H, CH₃) validate the methoxyphenyl and methyl substituents .

  • HRMS: A molecular ion peak at m/z 350.1360 ([M+Na]⁺) aligns with the theoretical mass (350.1368) .

Physicochemical Properties

While experimental data for the target compound remain limited, analogs such as 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (CAS 1309788-49-5) provide comparative insights :

Table 2: Comparative Physicochemical Data

PropertyTarget CompoundAnalog (CAS 1309788-49-5)
Molecular Weight270.33 g/mol150.22 g/mol
LogP~1.92 (estimated)1.92
PSA~50 Ų28.68 Ų

The higher logP of the target compound (estimated 1.92) suggests moderate lipophilicity, favorable for membrane permeability in drug candidates .

Industrial and Pharmacological Relevance

Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting cancer and inflammatory diseases . Indazole derivatives are prized for their ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions .

Biological Activity

While direct biological data for the compound are scarce, structurally related indazoles exhibit:

  • Anticancer Activity: Inhibition of B-Raf and MEK kinases in melanoma models .

  • Anti-inflammatory Effects: Suppression of COX-2 and TNF-α in murine macrophages .

Future Directions

Further research should prioritize:

  • Biological Screening: Evaluating the compound’s potency against kinase targets.

  • Derivatization: Introducing fluorinated or sulfonamide groups to enhance bioavailability.

  • Process Optimization: Scaling up synthesis using flow chemistry or biocatalysis.

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